molecular formula C11H15NO B2794767 5-Methyl-2-phenylmorpholine CAS No. 80123-66-6

5-Methyl-2-phenylmorpholine

Cat. No.: B2794767
CAS No.: 80123-66-6
M. Wt: 177.247
InChI Key: LQHGEOIBMBXJGV-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylmorpholine is a heterocyclic organic compound that belongs to the class of phenylmorpholines. This compound features a morpholine ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position. Phenylmorpholines are known for their diverse pharmacological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylmorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-1,3-propanediol with methylamine under acidic conditions to form the morpholine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-phenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Nitro or halogen-substituted phenylmorpholines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its pharmacological activities, including potential use as a psychostimulant or appetite suppressant.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylmorpholine involves its interaction with specific molecular targets. It is thought to act as a central nervous system stimulant by inhibiting the reuptake of neurotransmitters such as norepinephrine and dopamine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on the central nervous system. The compound may also act as a monoamine oxidase inhibitor, further contributing to its stimulant properties.

Comparison with Similar Compounds

    Phenmetrazine: A psychostimulant with a similar structure, known for its appetite suppressant properties.

    Phendimetrazine: Another stimulant with structural similarities, used for weight loss.

    Isophenmetrazine: A compound with similar pharmacological activities.

Uniqueness: 5-Methyl-2-phenylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct pharmacological properties. Its combination of a methyl group at the 5-position and a phenyl group at the 2-position differentiates it from other phenylmorpholines, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

IUPAC Name

5-methyl-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHGEOIBMBXJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601342176
Record name Isophenmetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80123-66-6
Record name Isophenmetrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080123666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isophenmetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPHENMETRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA7BGB6LZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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